molecular formula C20H28O4 B1253436 11,20-Dihydroxysugiol

11,20-Dihydroxysugiol

Cat. No.: B1253436
M. Wt: 332.4 g/mol
InChI Key: PUXJVXOVZKVJTD-MGPUTAFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,20-Dihydroxysugiol is an abietane-type diterpenoid characterized by hydroxyl groups at positions C11 and C20 of the abietane skeleton (Fig. 1). It is biosynthesized in plants of the Salvia and Plectranthus genera, such as Salvia abrotanoides, Salvia yangii, and Plectranthus hadiensis . The compound is notable for its role in the biosynthesis of bioactive diterpenoids, including tanshinones (e.g., cryptotanshinone) and carnosic acid derivatives .

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(4aR,10aS)-5,6-dihydroxy-4a-(hydroxymethyl)-1,1-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one

InChI

InChI=1S/C20H28O4/c1-11(2)12-8-13-14(22)9-15-19(3,4)6-5-7-20(15,10-21)16(13)18(24)17(12)23/h8,11,15,21,23-24H,5-7,9-10H2,1-4H3/t15-,20+/m0/s1

InChI Key

PUXJVXOVZKVJTD-MGPUTAFESA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)CO)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)CO)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural Differences Among Abietane Diterpenoids
Compound Hydroxylation Sites Molecular Formula Molecular Weight Key Source
11,20-Dihydroxysugiol C11, C12, C20 C₂₀H₂₈O₃ 332.43 P. hadiensis
11-Hydroxysugiol C11, C12 C₂₀H₂₈O₂ 316.43 P. hadiensis
Royleanone C7, C12 C₂₀H₂₆O₃ 314.42 Plectranthus grandidentatus
11,20-Dihydroxyferruginol C11, C20 C₂₀H₂₈O₃ 332.43 S. abrotanoides
Carnosic Acid C11, C12, C20 (oxidized) C₂₀H₂₈O₄ 332.43 S. yangii
Key Observations:
  • Biosynthetic Redundancy: Both CYP76AK25 and CYP71D754 can hydroxylate intermediates (e.g., 11-hydroxysugiol and 11-hydroxyferruginol), leading to overlapping products like 11,20-dihydroxysugiol and 11,20-dihydroxyferruginol .

Physicochemical and Drug-Likeness Properties

Table 2: Drug-Likeness Parameters (Lipinski’s Rule of Five)
Compound Molecular Weight H-Bond Donors H-Bond Acceptors MolLogP Lipinski Violations
11,20-Dihydroxysugiol 332.43 4 3 2.87 0
11-Hydroxysugiol 316.43 3 2 3.15 0
Plectranthol A 450.52 6 4 3.49 1 (MW > 500)
Royleanone 314.42 3 3 3.02 0
Key Observations:
  • 11,20-Dihydroxysugiol has a lower MolLogP (2.87 vs. 3.15) than 11-hydroxysugiol, indicating higher hydrophilicity due to the C20 hydroxyl group .
  • Both compounds comply with Lipinski’s rules, suggesting favorable oral bioavailability .

Pharmacological Potential

  • Antimicrobial Activity: Royleanone, a structural analog, exhibits antimicrobial properties, suggesting 11,20-dihydroxysugiol may share similar bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11,20-Dihydroxysugiol
Reactant of Route 2
11,20-Dihydroxysugiol

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